![molecular formula C18H13ClO4 B3985824 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate](/img/structure/B3985824.png)
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate
Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate is a chemical compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its various biological and pharmacological properties. The compound has gained significant attention due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate involves the modulation of various signaling pathways. The compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. It also activates the AMPK pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. Moreover, this compound has been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects. The compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been found to regulate lipid metabolism, glucose homeostasis, and insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for appropriate controls to ensure the specificity of its effects.
Future Directions
The potential therapeutic applications of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate are vast, and several future directions can be explored to further understand its mechanism of action and biological activity. One direction could be to investigate the compound's effects on other signaling pathways involved in cancer and inflammation. Another direction could be to explore the compound's potential in combination with other drugs to enhance its therapeutic efficacy. Moreover, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with diverse biological activities.
In conclusion, this compound is a promising compound with potent biological activity and potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential in the treatment of various diseases.
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzoate has been extensively studied for its various biological and pharmacological properties. It exhibits potent antioxidant, anti-inflammatory, and anti-cancer activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also induces apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to possess anti-diabetic, anti-obesity, and anti-atherosclerotic properties.
properties
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-2-11-8-17(20)22-15-10-16(14(19)9-13(11)15)23-18(21)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBPYYZATSYVEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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